Cyclooct-4-en-1-ylmethanamine hydrochloride
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Overview
Description
Cyclooct-4-en-1-ylmethanamine hydrochloride is a chemical compound with a unique structure that includes a cyclooctene ring and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclooct-4-en-1-ylmethanamine hydrochloride typically involves the following steps:
Formation of the Cyclooctene Ring: The cyclooctene ring can be synthesized through a series of cyclization reactions starting from linear precursors.
Introduction of the Methanamine Group: The methanamine group is introduced through a nucleophilic substitution reaction, where an amine group replaces a leaving group on the cyclooctene ring.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often utilizing advanced techniques such as automated synthesis and purification systems.
Chemical Reactions Analysis
Types of Reactions
Cyclooct-4-en-1-ylmethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methanamine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced forms, and substituted analogs.
Scientific Research Applications
Cyclooct-4-en-1-ylmethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclooct-4-en-1-ylmethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Cyclooctylamine: Similar structure but lacks the methanamine group.
Cyclooctene: Similar ring structure but lacks the amine group.
Methanamine Hydrochloride: Contains the methanamine group but lacks the cyclooctene ring.
Uniqueness
Cyclooct-4-en-1-ylmethanamine hydrochloride is unique due to the combination of the cyclooctene ring and the methanamine group, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
Cyclooct-4-en-1-ylmethanamine hydrochloride is a compound of interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, synthesis, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
Chemical Structure : this compound is characterized by its cyclooctene backbone with an amine functional group. The compound is typically synthesized through several steps:
- Cyclooctene Formation : Generated via ring-closing metathesis of 1,7-octadiene using Grubbs’ catalyst.
- Amination : The cyclooctene undergoes hydroboration-oxidation to yield cyclooctanol, which is then converted to cyclooctylamine through tosylation and nucleophilic substitution.
- Hydrochloride Formation : The final step involves reacting cyclooctylamine with hydrochloric acid to produce the hydrochloride salt.
This compound exhibits biological activity primarily through its interaction with specific molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, modulating the activity of target molecules and influencing various biochemical pathways .
Anticancer Properties
Recent studies have indicated that compounds similar to this compound may exhibit anticancer properties by influencing apoptosis pathways. Notably, the BCL-2 family of proteins plays a significant role in regulating cell death, and compounds that modulate these proteins can enhance the efficacy of chemotherapeutics .
Table 1: Summary of Biological Activities
Case Studies
-
Study on Apoptotic Pathways :
A study demonstrated that compounds structurally related to this compound could significantly induce apoptosis in various cancer cell lines by altering BCL-2 protein interactions. This suggests potential for developing novel anticancer therapies utilizing this compound class . -
Enzyme Inhibition Study :
Another investigation focused on the compound's role as a bioorthogonal probe in enzyme-substrate interactions. Results indicated that it could effectively inhibit certain enzymes involved in metabolic pathways, showcasing its utility in biochemical assays .
Research Applications
This compound has potential applications in:
Properties
IUPAC Name |
[(4Z)-cyclooct-4-en-1-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c10-8-9-6-4-2-1-3-5-7-9;/h1-2,9H,3-8,10H2;1H/b2-1-; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNMFGDMTSOSRM-ODZAUARKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C\CCC(C1)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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